6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one
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Overview
Description
6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a tert-butyl group, a methanesulfinyl group, and a triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as amidines or guanidines with nitriles under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Incorporation of the Methanesulfinyl Group: The methanesulfinyl group can be introduced by oxidation of a corresponding thioether using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form corresponding sulfides or amines under reducing conditions.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfides or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl and methanesulfinyl groups, which can modulate its binding affinity and selectivity towards biological targets. The triazine core can interact with enzymes, receptors, or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-Butyl-3-methyl-1,2,4-triazin-5(2H)-one
- 6-tert-Butyl-3-(methylthio)-1,2,4-triazin-5(2H)-one
- 6-tert-Butyl-3-(methylsulfonyl)-1,2,4-triazin-5(2H)-one
Uniqueness
6-tert-Butyl-3-(methanesulfinyl)-1,2,4-triazin-5(2H)-one is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the tert-butyl group and the methanesulfinyl group in the triazine core enhances its stability and versatility in various applications.
Properties
CAS No. |
90269-26-4 |
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Molecular Formula |
C8H13N3O2S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
6-tert-butyl-3-methylsulfinyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)5-6(12)9-7(11-10-5)14(4)13/h1-4H3,(H,9,11,12) |
InChI Key |
OZHRXTSOIJMOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)S(=O)C |
Origin of Product |
United States |
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